molecular formula C17H16N2O3S B6377388 2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261901-99-8

2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%

Cat. No. B6377388
CAS RN: 1261901-99-8
M. Wt: 328.4 g/mol
InChI Key: WIZYXENATNNQBS-UHFFFAOYSA-N
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Description

2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, or 2C-PPSP, is a synthetic compound that has been used in scientific research for a variety of purposes. It is a derivative of phenol, a hydroxybenzene molecule, and is classified as a sulfonamide. It is a white crystalline solid with a melting point of 120 °C and a solubility in water of 0.2 g/mL. 2C-PPSP has been used in a variety of scientific studies, including in biochemical and physiological studies, and as a reagent in organic synthesis.

Mechanism of Action

2C-PPSP has been found to act as an inhibitor of enzymes, as a ligand for proteins, and as a substrate for enzymes. As an inhibitor of enzymes, it binds to the active site of the enzyme and prevents the enzyme from catalyzing its reaction. As a ligand for proteins, it binds to the active site of the protein and modulates its activity. As a substrate for enzymes, it is converted into a product by the enzyme.
Biochemical and Physiological Effects
2C-PPSP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and human neutrophil elastase (HNE). In addition, it has been found to modulate the activity of several proteins, including the calcium-sensing receptor (CaSR) and the glucagon-like peptide 1 receptor (GLP-1R).

Advantages and Limitations for Lab Experiments

2C-PPSP has several advantages and limitations for use in laboratory experiments. The advantages of using 2C-PPSP include its low cost, its availability from commercial suppliers, and its relatively low toxicity. The limitations of using 2C-PPSP include its relatively low solubility in water, its relatively low stability in the presence of light and heat, and its relatively low efficacy in some biochemical and physiological studies.

Future Directions

For research involving 2C-PPSP include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted to develop more efficient and cost-effective methods of synthesis, to optimize the solubility of the compound in aqueous solutions, and to explore its potential use as a reagent in organic synthesis. Other potential future directions include the development of new methods for the detection and quantification of 2C-PPSP, and the study of its potential interactions with other compounds.

Synthesis Methods

2C-PPSP can be synthesized from the reaction of pyrrolidinylsulfonyl chloride and 2-cyano-5-hydroxybenzene in the presence of a base. This reaction results in the formation of the desired product, 2C-PPSP. The reaction is typically carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a temperature of 25-30 °C. The reaction is typically complete within 1-2 hours.

Scientific Research Applications

2C-PPSP has been used in a variety of scientific studies, including biochemical and physiological studies. It has been used as an inhibitor of enzymes, as a ligand for proteins, and as a substrate for enzymes. It has also been used as a reagent in organic synthesis for the preparation of other compounds.

properties

IUPAC Name

2-hydroxy-4-(4-pyrrolidin-1-ylsulfonylphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c18-12-15-4-3-14(11-17(15)20)13-5-7-16(8-6-13)23(21,22)19-9-1-2-10-19/h3-8,11,20H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZYXENATNNQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685016
Record name 3-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261901-99-8
Record name 3-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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